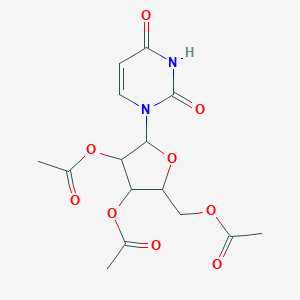

2',3',5'-Triacetyluridine

Overview

Description

2’,3’,5’-Triacetyluridine is a prodrug of uridine . It is more lipid soluble than uridine and resistant to degradation by uridine phosphorylase . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Commercially available uridine was treated with acetic anhydride in the presence of catalytic boron trifluoride-etherate, and the crude product was recrystallized from ethanol to give uridine triacetate in 74-78% yield . The general procedure involves dissolving nucleoside/nucleotide and N-acetyl imidazole in water (pH 8; adjusted with 4 MNaOH). The solution was incubated at room temperature for 4 hours, and NMR spectra were periodically acquired .

Molecular Structure Analysis

The linear formula of 2’,3’,5’-Triacetyluridine is C15H18N2O9 . Its CAS Number is 4105-38-8 and its molecular weight is 370.319 .

Chemical Reactions Analysis

In the synthesis process, nucleoside/nucleotide and N-acetyl imidazole were dissolved in water. The solution was incubated at room temperature for 4 hours .

Physical And Chemical Properties Analysis

2’,3’,5’-Triacetyluridine is a solid substance . It has a molecular formula of C15H18N2O9 and a molecular weight of 370.311 . It is soluble in DMF, DMSO, and slightly soluble in chloroform, dichloromethane .

Scientific Research Applications

Chemical Modeling and Biological Activities

2',3',5'-Triacetyluridine belongs to a class of heterocyclic compounds, such as 1,2,4-triazoles, that are significant for the development of new drugs due to their diverse biological activities. Research suggests that modern organic synthesis allows for chemical modeling of these compounds, leading to derivatives that demonstrate activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral. A large amount of information from the past decade indicates the relevance and prospects for further chemical modeling of these compounds (Ohloblina, 2022).

Advances in Synthesis and Reactivity

Recent studies have highlighted the chemical reactivity and biological activities of 1,2,4-triazole-3-thione derivatives, a related class to 2',3',5'-Triacetyluridine. These compounds have shown potential in medicinal, pharmacological, and biological fields as drugs or bioactive systems due to their significant applications. The synthesis, chemical reactivities, and biological evaluations of these compounds have indicated their potential in anticancer, anti-HIV, and antimicrobial activities. These findings underscore the importance of understanding the reactivity of such systems for developing new therapeutic prototypes (Makki, Abdel-Rahman, & Alharbi, 2019).

Potential in Drug Development and Pharmacology

The review of patents on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, closely related to 2',3',5'-Triacetyluridine, has shown a surge in interest due to their range of biological activities. This interest is particularly directed towards developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of these compounds and their structural variations highlight their potential in the pharmaceutical industry. There is a continuous need for more efficient preparations of these compounds, considering aspects of green chemistry and sustainability, to address new diseases and resistant strains of bacteria (Ferreira et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFUWRKPQLGTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863320 | |

| Record name | 1-(2,3,5-Tri-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5'-Triacetyluridine | |

CAS RN |

14057-18-2 | |

| Record name | NSC79269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)

![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)